molecular formula C6H6Cl2N2O B1652467 N-(pyridin-4-yl)carbamoyl chloride hydrochloride CAS No. 1443981-56-3

N-(pyridin-4-yl)carbamoyl chloride hydrochloride

Cat. No. B1652467
CAS RN: 1443981-56-3
M. Wt: 193.03
InChI Key: JSWWBUTZSZBDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-4-yl)carbamoyl chloride hydrochloride” can be analyzed using various spectroscopic techniques such as NMR, HPLC, and LC-MS . The structure of pyridinium salts, including this compound, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving “N-(pyridin-4-yl)carbamoyl chloride hydrochloride” can be analyzed based on the reactivity of pyridinium salts. These salts have been highlighted for their synthetic routes and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(pyridin-4-yl)carbamoyl chloride hydrochloride” can be determined using various techniques. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .

Future Directions

The future directions for “N-(pyridin-4-yl)carbamoyl chloride hydrochloride” could involve its use in non-linear optics, as suggested by the calculated dipole moments of similar compounds . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential future direction .

properties

IUPAC Name

N-pyridin-4-ylcarbamoyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h1-4H,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWWBUTZSZBDDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)carbamoyl chloride hydrochloride

CAS RN

1443981-56-3
Record name Carbamic chloride, N-4-pyridinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443981-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pyridin-4-yl)carbamoyl chloride hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(pyridin-4-yl)carbamoyl chloride hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(pyridin-4-yl)carbamoyl chloride hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(pyridin-4-yl)carbamoyl chloride hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(pyridin-4-yl)carbamoyl chloride hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(pyridin-4-yl)carbamoyl chloride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.